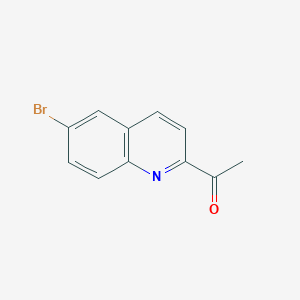

1-(6-Bromoquinolin-2-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8BrNO |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

1-(6-bromoquinolin-2-yl)ethanone |

InChI |

InChI=1S/C11H8BrNO/c1-7(14)10-4-2-8-6-9(12)3-5-11(8)13-10/h2-6H,1H3 |

InChI Key |

ZSQLEFZPDNIOQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br |

Origin of Product |

United States |

Chemical Reactivity and Advanced Derivatization of 1 6 Bromoquinolin 2 Yl Ethanone

Reactivity at the Bromo Position

The bromine atom at the 6-position of the quinoline (B57606) ring is a key handle for introducing molecular diversity through various substitution and coupling reactions.

Nucleophilic Substitution Reactions (SNAAr)

Nucleophilic aromatic substitution (SNAAr) is a fundamental reaction class for aryl halides. In the context of 1-(6-bromoquinolin-2-yl)ethanone, the electron-withdrawing nature of the quinoline ring system can facilitate the displacement of the bromide ion by a nucleophile. lumenlearning.comlibretexts.org This reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org The rate and success of these reactions are often enhanced by the presence of activating groups that can stabilize the intermediate. lumenlearning.comlibretexts.org

Common nucleophiles employed in SNAAr reactions include amines, alkoxides, and thiolates, leading to the formation of aminoquinolines, alkoxyquinolines, and arylthioquinolines, respectively. The reaction conditions, such as the choice of solvent, base, and temperature, are crucial for achieving optimal yields and minimizing side reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent at the 6-position of this compound makes it an excellent substrate for several such transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used for the formation of biaryl compounds and is known for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov For this compound, a Suzuki coupling with an arylboronic acid would yield a 6-aryl-2-acetylquinoline. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide, also catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.orgwikipedia.org This method can be used to introduce various alkyl, vinyl, or aryl groups at the 6-position of the quinoline core. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgnumberanalytics.com Organozinc reagents are generally more reactive than organoboranes but less so than organostannanes. numberanalytics.com This reaction is highly effective for the formation of C-C bonds and has found broad application in the synthesis of complex molecules and natural products. wikipedia.orgnumberanalytics.com

Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the coupling partner for an organic halide, with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It was one of the first cross-coupling reactions to be developed and remains a valuable method for C-C bond formation, particularly for the synthesis of unsymmetrical biaryls. wikipedia.orgorganic-chemistry.org

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Features |

|---|---|---|---|

| Suzuki | Organoboron (e.g., boronic acid) | Palladium | Mild conditions, functional group tolerance. libretexts.orgnih.gov |

| Stille | Organotin (stannane) | Palladium | Stable reagents, but toxic. organic-chemistry.orgwikipedia.org |

| Negishi | Organozinc | Nickel or Palladium | High reactivity and broad scope. wikipedia.orgorganic-chemistry.org |

| Kumada | Organomagnesium (Grignard) | Nickel or Palladium | Economical, uses readily available Grignard reagents. wikipedia.orgorganic-chemistry.org |

C-N Bond Formations (e.g., Chan-Lam Coupling)

The formation of carbon-nitrogen (C-N) bonds is a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. numberanalytics.comnih.gov The Chan-Lam coupling reaction provides a powerful method for the formation of aryl-nitrogen bonds. wikipedia.orgnrochemistry.com This copper-catalyzed reaction couples an aryl boronic acid with an amine or an alcohol to form the corresponding secondary aryl amine or aryl ether. wikipedia.org A significant advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is open to the air. wikipedia.orgorganic-chemistry.org In the context of this compound, while the classic Chan-Lam coupling involves an aryl boronic acid, related copper-catalyzed aminations of aryl halides are also well-established. These reactions typically involve a copper catalyst, a ligand, and a base to facilitate the coupling of an amine with the aryl bromide.

Transformations of the Ethanone (B97240) Functional Group

The ethanone group at the 2-position of the quinoline ring offers another site for chemical modification, allowing for a variety of condensation, cyclization, and substitution reactions.

Condensation and Cyclization Reactions Involving the Carbonyl

The carbonyl group of the ethanone moiety is susceptible to reactions with various nucleophiles. Condensation reactions with amines or hydrazines can lead to the formation of imines or hydrazones, respectively. These products can then undergo further transformations, such as cyclization, to generate more complex heterocyclic systems. For example, reaction with a substituted hydrazine (B178648) could lead to the formation of a pyrazole (B372694) ring fused to the quinoline core.

Furthermore, aldol-type condensation reactions can occur at the alpha-carbon of the ethanone group. For instance, reaction with an aldehyde in the presence of a base can lead to the formation of an α,β-unsaturated ketone. Such reactions expand the molecular complexity and provide intermediates for further synthetic manipulations.

Alpha-Halogenation Reactions

The methyl group of the ethanone function can be halogenated, typically under acidic or basic conditions. For example, bromination of the α-carbon can be achieved using bromine in a suitable solvent. This reaction proceeds through an enol or enolate intermediate. The resulting α-halo ketone, such as 2-bromo-1-(6-bromoquinolin-2-yl)ethanone, is a valuable synthetic intermediate. The newly introduced halogen is a good leaving group and can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups at the α-position. These α-substituted ketones are precursors to a wide range of other compounds, including α-hydroxy ketones, α-amino ketones, and various heterocyclic structures.

Nucleophilic Addition and Reduction Pathways

The acetyl group at the 2-position of the quinoline ring is a primary site for chemical modification, particularly through nucleophilic addition and reduction reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental reaction involves the attack of a nucleophile on the carbonyl carbon, which leads to the rehybridization of this carbon from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral alkoxide intermediate. libretexts.orgkhanacademy.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

Reduction Pathways:

The reduction of the ketone functionality in this compound to a secondary alcohol, 1-(6-bromoquinolin-2-yl)ethanol, is a common transformation. This can be achieved using various reducing agents, which deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. The choice of reducing agent can influence the selectivity and reaction conditions.

Commonly employed reducing agents for ketones include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol. It is effective for reducing aldehydes and ketones without affecting more resistant functional groups like esters or the aromatic quinoline ring.

Lithium aluminum hydride (LiAlH₄): A much stronger and less selective reducing agent than NaBH₄. It readily reduces ketones, as well as a wide range of other functional groups. Reactions are typically conducted in aprotic ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Diisobutylaluminium hydride (DIBAL-H): Another versatile reducing agent, often used at low temperatures to achieve specific transformations.

The general mechanism for these reductions involves the nucleophilic addition of a hydride to the carbonyl carbon, as detailed previously. academie-sciences.fr

Table 1: Common Hydride Reagents for Ketone Reduction

| Reagent | Formula | Typical Solvents | Reactivity Profile |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild; reduces aldehydes and ketones |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Strong; reduces most carbonyl compounds |

Other Nucleophilic Additions:

Beyond reduction, the carbonyl group can undergo addition reactions with other nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents). For instance, reaction with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would be expected to yield a tertiary alcohol, 2-(6-bromoquinolin-2-yl)propan-2-ol, after acidic workup. These reactions are generally irreversible due to the strong basicity of the attacking nucleophile. masterorganicchemistry.com

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring of this compound is a nucleophilic and basic center. This allows it to participate in reactions such as N-oxidation and N-alkylation, and to act as a coordination site for metal ions.

N-Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide, this compound N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in acetic acid. N-oxidation alters the electronic properties of the quinoline ring, increasing its susceptibility to both nucleophilic and electrophilic substitution at different positions.

N-Alkylation: As a nucleophile, the quinoline nitrogen can attack alkyl halides or other alkylating agents to form quaternary quinolinium salts. For example, reaction with methyl iodide (CH₃I) would yield 1-methyl-2-acetyl-6-bromoquinolinium iodide. The alkylation of related heterocycles like 2(1H)-quinolinones can sometimes lead to a mixture of N-alkylated and O-alkylated products, depending on the reaction conditions, such as the choice of base, solvent, and the nature of the alkylating agent. nih.gov For quinolines, N-alkylation is generally the predominant pathway.

The structure of this compound, featuring a quinoline nitrogen atom and a carbonyl oxygen atom in a 1,2-relationship, makes it an excellent candidate for a bidentate chelating ligand in coordination chemistry. rsc.org The nitrogen and oxygen atoms can act as donor sites, binding to a single metal center to form a stable five-membered chelate ring.

This bidentate coordination mode is common for ligands with a similar structural motif. The formation of metal complexes can significantly alter the physical and chemical properties of the organic molecule. The interaction with a metal ion can enhance catalytic activity, confer biological properties, or be used in the development of materials with specific electronic or photophysical characteristics.

While specific studies on the coordination complexes of this compound are not widely reported, the behavior of analogous ligands provides insight into its potential. For instance, ligands derived from 2-chloroquinoline-3-carbaldehyde (B1585622) have been shown to form stable complexes with various transition metals. orientjchem.org

Table 2: Expected Characteristics of Metal Complexes with this compound

| Metal Ion (Example) | Expected Geometry | Coordination Sites | Spectroscopic Evidence (Typical Shifts) |

|---|---|---|---|

| Copper(II) | Square Planar or Distorted Octahedral | Quinoline-N, Carbonyl-O | IR: C=O stretch shifts to lower frequency; UV-Vis: Appearance of d-d transition bands |

| Cobalt(II) | Tetrahedral or Octahedral | Quinoline-N, Carbonyl-O | IR: C=O stretch shifts to lower frequency; UV-Vis: Appearance of d-d transition bands |

| Nickel(II) | Square Planar or Octahedral | Quinoline-N, Carbonyl-O | IR: C=O stretch shifts to lower frequency; UV-Vis: Appearance of d-d transition bands |

The formation of these complexes is typically confirmed by techniques such as infrared (IR) spectroscopy, where a shift in the C=O stretching frequency indicates coordination, and by UV-Vis spectroscopy and X-ray crystallography. orientjchem.orguobaghdad.edu.iq

Multi-Step Synthesis of Complex Architectures from this compound Precursors (e.g., Benzodiazepines, Triazoles)

The reactivity of this compound makes it a valuable starting material for the synthesis of more complex heterocyclic systems, such as benzodiazepines and triazoles, which are important scaffolds in medicinal chemistry.

Synthesis of Benzodiazepines: 1,5-Benzodiazepines can be synthesized through the condensation reaction of an o-phenylenediamine (B120857) with a ketone. nih.govresearchgate.net In this context, this compound can serve as the ketone component. The reaction is typically catalyzed by an acid (e.g., H-MCM-22, BF₃-etherate, or acetic acid) and proceeds via the formation of a diimine intermediate, which then undergoes intramolecular cyclization to form the seven-membered benzodiazepine (B76468) ring. nih.gov This provides a direct route to novel benzodiazepine derivatives fused or substituted with the 6-bromoquinoline (B19933) moiety.

Table 3: Representative Conditions for Ketone-o-Phenylenediamine Condensation

| Catalyst | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|

| H-MCM-22 | Acetonitrile | Room Temperature | 1-3 hours | nih.gov |

| BF₃-etherate | Dichloromethane | Room Temperature | Varies | nih.gov |

Synthesis of Triazoles: The synthesis of 1,2,3-triazoles is most famously achieved via the Huisgen 1,3-dipolar cycloaddition, often in its copper-catalyzed version ("click chemistry"), between an azide (B81097) and a terminal alkyne. researchgate.netnih.gov To utilize this compound as a precursor for a triazole, the acetyl group must first be converted into either an azide or an alkyne functionality.

A plausible synthetic route could involve:

α-Bromination: Reaction of the ethanone with a brominating agent like N-bromosuccinimide (NBS) to form 2-bromo-1-(6-bromoquinolin-2-yl)ethanone.

Conversion to Azide: Nucleophilic substitution of the α-bromide with sodium azide (NaN₃) to yield 2-azido-1-(6-bromoquinolin-2-yl)ethanone.

Cycloaddition: The resulting α-azido ketone can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to afford the corresponding 1,4-disubstituted 1,2,3-triazole derivative.

This multi-step sequence allows for the introduction of diverse substituents onto the triazole ring, starting from the common this compound precursor. frontiersin.orgraco.cat

Computational and Theoretical Investigations of 1 6 Bromoquinolin 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. rsc.orgbanglajol.info A primary application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.net This process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

For a molecule like 1-(6-Bromoquinolin-2-yl)ethanone, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or higher, would be performed to predict its equilibrium geometry. scirp.orgrsc.org The output of this calculation provides precise information on bond lengths, bond angles, and dihedral (torsion) angles. These optimized parameters are crucial for understanding the molecule's steric and electronic properties and serve as the foundation for subsequent calculations. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data based on Quinoline (B57606) Derivatives)

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C-Br | ~1.90 Å | |

| C-N (ring) | ~1.37 Å | |

| Bond Angle | C-C-O (acetyl) | ~120° |

| C-C-N (ring) | ~122° |

Note: This data is illustrative and based on typical values for similar functional groups and quinoline structures.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orgossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a large energy gap indicates high stability and low reactivity. rsc.org DFT calculations are highly effective for determining the energies of these frontier orbitals. For this compound, the analysis would reveal the distribution and energy levels of the HOMO and LUMO, providing insight into its electronic transition properties and reactivity patterns.

Table 2: Predicted Frontier Molecular Orbital Energies for a Substituted Quinoline (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

Note: This data is representative of values found for similar aromatic heterocyclic ketones. scirp.orgresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, mapped onto its electron density surface. nih.gov It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. The different colors on an MEP map indicate varying electrostatic potentials:

Red: Regions of most negative potential, rich in electrons, are susceptible to electrophilic attack.

Blue: Regions of most positive potential, electron-deficient, are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atom in the quinoline ring would also exhibit a negative potential. Positive potential regions (blue) would be expected around the hydrogen atoms. This visualization helps in predicting intermolecular interactions and the sites of chemical reactions. nih.gov

DFT calculations can accurately predict various spectroscopic properties, which is essential for structure elucidation and comparison with experimental data.

Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of a molecule. scirp.orgnih.gov These calculated frequencies can be correlated with experimental data from Infrared (IR) and Raman spectroscopy. nist.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method. nih.gov This analysis helps in the assignment of vibrational bands observed in experimental spectra. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). modgraph.co.uk The calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (TMS). Comparing the predicted shifts with experimental values serves as a powerful tool for confirming the molecular structure. nih.govresearchgate.net

Table 3: Illustrative Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Quinoline Derivative

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| Carbonyl C | 195.8 | 196.5 |

| C-Br | 118.2 | 119.0 |

| C2 (ring) | 154.5 | 155.1 |

Note: Data is hypothetical and demonstrates the typical level of agreement between calculated and experimental values. nih.gov

To quantify chemical reactivity, DFT provides a set of descriptors. Global descriptors like chemical hardness, softness, and electronegativity are derived from HOMO and LUMO energies. Local reactivity is often analyzed using Fukui functions, which indicate the change in electron density at a specific point in the molecule when an electron is added or removed. asianpubs.orgwikipedia.org

The Fukui function helps to identify the most reactive sites within a molecule for different types of reactions: scm.com

f+(r): For nucleophilic attack (where an electron is accepted). The site with the highest f+(r) value is the most likely to be attacked by a nucleophile. researchgate.net

f-(r): For electrophilic attack (where an electron is donated). The site with the highest f-(r) value is the most susceptible to attack by an electrophile. researchgate.net

f0(r): For radical attack.

For this compound, this analysis would pinpoint specific atoms on the quinoline ring or the acetyl group that are most reactive, providing a more detailed picture than MEP analysis alone. asianpubs.orgresearchgate.net

Molecules with rotatable bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them. nih.gov For this compound, a key conformational feature is the rotation around the single bond connecting the acetyl group to the quinoline ring.

A torsional potential energy scan can be performed by systematically rotating this bond (e.g., in 10-degree increments) and calculating the energy at each step. researchgate.net This generates a potential energy surface that reveals the energy minima (stable conformers) and maxima (transition states). Such an analysis would likely show that the most stable conformation is one where the acetyl group is coplanar with the quinoline ring to maximize conjugation, with potential minor deviations due to steric hindrance. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the atomic-scale world, allowing researchers to predict and analyze the behavior of molecules over time. These techniques are crucial for understanding how this compound might interact with biological systems and for predicting its conformational dynamics.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a ligand's activity.

As of the latest available scientific literature, specific ligand-protein docking studies focusing exclusively on this compound have not been published. Research in this area has often centered on structurally related quinoline and quinazoline (B50416) derivatives, which have shown interactions with various biological targets, including kinases and other enzymes. For instance, studies on similar 6-bromo quinazoline derivatives have successfully employed molecular docking to investigate their binding affinity against targets like the Epidermal Growth Factor Receptor (EGFR). These studies typically involve preparing the three-dimensional structures of both the ligand and the protein, defining a binding site on the protein, and then using a scoring function to evaluate the best binding poses. While these provide a framework for how such studies could be conducted for this compound, direct data on its specific interactions, binding energies, and key amino acid residues involved in potential interactions are not yet available in published research.

Future research could leverage the known biological activities of related quinoline compounds to select potential protein targets for docking studies with this compound. Such an investigation would be the first step in identifying its potential therapeutic applications.

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are often used to refine the results of docking studies by assessing the stability of a ligand-protein complex in a simulated physiological environment.

To date, there are no specific molecular dynamics simulation studies reported in the scientific literature for this compound, either as an isolated molecule or in complex with a biological target. MD simulations on related bromo-quinazoline compounds have been performed to assess the conformational stability of enzyme-ligand complexes over nanosecond timescales. These simulations typically analyze parameters such as root-mean-square deviation (RMSD) to understand the stability of the complex and root-mean-square fluctuation (RMSF) to identify the flexibility of different parts of the protein upon ligand binding.

For this compound, MD simulations would be a critical next step following any initial docking studies. Such simulations could validate the stability of predicted binding poses and provide a more dynamic picture of the interactions, including the role of solvent molecules and the flexibility of the protein's active site.

Applications in Catalysis Involving 1 6 Bromoquinolin 2 Yl Ethanone and Quinoline Based Ligands

Quinoline (B57606) Derivatives as Chiral Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a central theme in asymmetric catalysis. thieme-connect.combgu.ac.il Quinoline-based ligands have emerged as a privileged class due to their rigid structure, the coordinating ability of the nitrogen atom, and the potential for substitution at various positions on the ring system to fine-tune steric and electronic properties. thieme-connect.comrsc.org These characteristics are crucial for creating a well-defined chiral environment around a metal center, which is essential for achieving high levels of enantioselectivity.

The synthesis of chiral ligands from quinoline precursors like 1-(6-bromoquinolin-2-yl)ethanone involves strategic chemical modifications. The acetyl group at the 2-position can be transformed into various functional groups to introduce chirality. For instance, reduction of the ketone can yield a chiral alcohol, which can then be used to link to other chiral auxiliaries. thieme-connect.com

Common strategies for synthesizing chiral quinoline-based ligands include:

Schiff Base Formation: Condensation of quinoline aldehydes or ketones with chiral amines or amino alcohols produces chiral Schiff base ligands. These N,N-bidentate or N,N,P-tridentate ligands have been successfully applied in reactions such as allylic oxidations and 1,4-additions. thieme-connect.com

Oxazoline-Type Ligands: Chiral oxazolinylquinoline ligands can be synthesized from precursors like 2-cyanoquinoline, which can be derived from the corresponding ethanone (B97240). These ligands are effective in a range of catalytic reactions. thieme-connect.com

N,N-Type Ligands: Ketone derivatives of quinoline can be reacted with other nitrogen-containing compounds to create bidentate N,N-ligands, which are useful in various asymmetric transformations. thieme-connect.com

The bromo-substituent at the 6-position offers an additional site for modification through cross-coupling reactions, allowing for the attachment of other coordinating groups or the extension of the ligand's structure.

Once synthesized, these chiral quinoline-based ligands are complexed with various transition metals to form active catalysts. nih.govresearchgate.net The nitrogen atom of the quinoline ring and other donor atoms within the ligand coordinate to the metal center, creating a chiral pocket that directs the approach of substrates. rsc.org

Commonly used metals include:

Palladium: Palladium complexes of quinoline-functionalized N-heterocyclic carbenes (NHCs) have shown remarkable activity in C-C coupling reactions. snnu.edu.cnrsc.org

Ruthenium: Cationic ruthenium(II) complexes with chiral diamine ligands are highly effective for the asymmetric hydrogenation of quinolines. nih.govrsc.org

Iridium: Iridium complexes are also used in asymmetric hydrogenation and can catalyze reactions via carbene radical intermediates. nih.govnih.gov

Copper: Copper complexes have been employed in asymmetric allylation reactions. acs.org

Titanium: Chiral Ti(IV) complexes have been used as Lewis acid catalysts in asymmetric Diels-Alder reactions to synthesize chiral tetrahydroquinoline derivatives. nih.gov

The choice of metal is critical as it influences the reactivity and selectivity of the catalyst. The combination of a specific quinoline-based ligand and a metal center allows for the optimization of catalytic systems for a wide range of chemical transformations. acs.org

Homogeneous Catalytic Transformations

Quinoline-based chiral catalysts are predominantly used in homogeneous catalysis, where the catalyst is in the same phase as the reactants. thieme-connect.comresearchgate.net This allows for high efficiency and selectivity under mild reaction conditions.

The formation of carbon-carbon bonds is fundamental to organic synthesis. Quinoline-based chiral catalysts have been successfully applied to a variety of these reactions, enabling the enantioselective construction of complex molecules. For example, chiral Schiff base ligands derived from quinoline have been used in the 1,4-addition of dialkylzinc reagents to α,β-unsaturated ketones. thieme-connect.com

Asymmetric cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for constructing cyclic compounds with multiple stereocenters. Chiral Lewis acid catalysts, including Ti(IV) complexes with quinoline-derived ligands, have been shown to promote these reactions with high enantioselectivity. nih.gov Recently, dearomative [2+2] photocycloadditions of quinolines with bicyclo[1.1.0]butanes have been achieved with high regio- and enantioselectivity using chiral N,N'-dioxide/metal complexes. acs.orgacs.org

Asymmetric allylic alkylation is another important transformation where quinoline-based ligands have found application. These reactions, often catalyzed by palladium complexes, are crucial for introducing chiral allyl groups into molecules. thieme-connect.comacs.org

| Ligand Type | Metal | Substrate | Yield (%) | Regioselectivity (rr) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Chiral N,N'-dioxide | Zn(NTf₂)₂ | 1-(Quinolin-2-yl)ethan-1-one | 80 | >19:1 | 99 |

| Chiral N,N'-dioxide | Zn(NTf₂)₂ | Quinoline with C6-F | 69 | >19:1 | 97 |

| Chiral N,N'-dioxide | Zn(NTf₂)₂ | Quinoline with C7-CF₃ | 69 | >19:1 | 97 |

| Chiral N,N'-dioxide | Zn(NTf₂)₂ | Quinoline with C3-F | 68 | >19:1 | 94 |

| Chiral N,N'-dioxide | Zn(NTf₂)₂ | Quinoline with C7-Br | 21 | >19:1 | 85 |

Heterogeneous Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems offers significant advantages, including enhanced catalyst stability, simplified separation from the reaction products, and the potential for catalyst recycling. Quinoline derivatives, due to their robust chemical nature and coordinating ability, are valuable ligands and scaffolds for the development of such heterogeneous catalysts. While direct studies on this compound in heterogeneous catalysis are not extensively documented, the broader family of quinoline-based ligands has been successfully incorporated into various solid-supported catalytic systems for a range of organic transformations.

Asymmetric Hydrogenation and Hydroformylation Reactions

Asymmetric Hydrogenation

The asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines is a crucial transformation in the synthesis of pharmaceuticals and fine chemicals. While many efficient homogeneous catalysts exist for this purpose, their heterogenization is an active area of research. One approach involves the use of supported metal catalysts where quinoline derivatives can play a dual role as both substrate and promoter. For instance, gold nanoparticles supported on TiO2 have been shown to effectively catalyze the chemoselective hydrogenation of functionalized quinolines under mild conditions nih.gov. In these systems, various functional groups, including halogens and ketones, which are present in molecules like this compound, remain intact during the hydrogenation of the quinoline ring nih.gov.

Another strategy involves hybrid systems that bridge homogeneous and heterogeneous catalysis. For example, the combination of a chiral organometallic complex, such as a rhodium complex with a chiral diamine ligand, and a heterogeneous metal catalyst like Ni/TiO2 has been demonstrated to enhance the asymmetric hydrogenation of quinolines nih.gov. This enhancement is attributed to hydrogen spillover from the heterogeneous catalyst to the homogeneous one, which increases the reaction rate while maintaining high enantioselectivity nih.gov. The immobilization of chiral ruthenium-diamine complexes in room-temperature ionic liquids (RTILs) also represents a method for catalyst recycling in the asymmetric hydrogenation of a wide array of quinoline derivatives dicp.ac.cnnih.gov. Although not strictly a solid support, this method provides for facile separation of the catalyst from the product phase.

While no heterogeneous catalysts for asymmetric hydrogenation have been commercialized, the immobilization of successful homogeneous catalysts onto solid supports is a key area of investigation wikipedia.org.

Hydroformylation

Hydroformylation, or oxo synthesis, is a large-scale industrial process for the production of aldehydes from alkenes. The development of heterogeneous catalysts for this reaction is highly desirable to simplify catalyst separation and recycling atomiclayerdeposition.commdpi.com. Research in this area has explored the use of supported rhodium catalysts, often modified with phosphine or phosphite ligands, to improve activity and selectivity mdpi.comresearchgate.netchinesechemsoc.orgrsc.org. While the direct use of quinoline-based ligands in heterogeneous hydroformylation is not widely reported, the principles of ligand modification of supported metal catalysts are applicable. The electronic and steric properties of ligands are crucial in controlling the regioselectivity and efficiency of the hydroformylation reaction.

| Catalytic System | Reaction | Key Findings |

| Gold nanoparticles on TiO2 | Chemoselective hydrogenation of functionalized quinolines | Halogen and ketone groups remain intact; reaction proceeds under mild conditions nih.gov. |

| Chiral Rh-diamine complex with Ni/TiO2 | Asymmetric hydrogenation of quinolines | Enhanced reaction rate due to hydrogen spillover; high enantioselectivity maintained nih.gov. |

| Chiral Ru-diamine complexes in RTILs | Asymmetric hydrogenation of quinoline derivatives | Facilitates catalyst recycling and reuse dicp.ac.cnnih.gov. |

| Supported Rhodium Catalysts | Hydroformylation of alkenes | Catalyst performance is influenced by the support and ligand modification atomiclayerdeposition.commdpi.com. |

Oxidative Processes and Cascade Cyclizations

Oxidative Processes

Quinoline-based ligands have been employed in heterogeneous systems for oxidative catalysis. For example, cobalt phthalocyanine anchored on TiO2 nanorods has been used for the selective oxidation of quinoline derivatives researchgate.net. This demonstrates the potential for developing robust heterogeneous catalysts for the oxidation of various substrates, where the quinoline moiety can act as a directing group or part of the ligand framework. The development of single-atom catalysts, such as iron supported on porous carbon, has also shown promise for the synthesis of quinolines via oxidative dehydrogenation of tetrahydroquinolines researchgate.net.

Cascade Cyclizations

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for the construction of complex molecules like quinolines. Metal-catalyzed cascade cyclizations are a powerful tool in this regard nii.ac.jpdicp.ac.cnrsc.org. For instance, NiH-catalyzed hydroamination/cyclization of alkynes with anthranils provides a direct route to structurally diverse quinolines dicp.ac.cn. While many of these reactions are performed in homogeneous systems, the principles can be extended to heterogeneous catalysis by immobilizing the metal catalyst. Iron-promoted intramolecular cascade cyclizations have also been developed for the synthesis of fused quinoline-based heteroacenes nih.gov. The design of heterogeneous catalysts for these intricate transformations is a promising area for future research, aiming to combine the efficiency of cascade reactions with the practical benefits of heterogeneous catalysis.

Photoredox Catalysis Utilizing Quinoline-Derived Ligands (e.g., Atom Transfer Radical Addition)

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions. Quinoline derivatives have found application as photoactive ligands in metallaphotocatalysts mdpi.com.

A notable application of quinoline-based ligands is in copper-catalyzed Atom Transfer Radical Addition (ATRA) reactions. Copper(II) complexes with quinoline-based ligands have been shown to be effective catalysts for the addition of alkyl halides to alkenes under white light irradiation at room temperature. These catalysts can be generated in situ from common copper(II) halides and the corresponding quinoline-based ligand. The photoelectrochemical properties of these complexes suggest that they are reduced by light to the active copper(I) species without the need for an external reducing agent.

Similarly, ruthenium-based photocatalysts bearing pyridine-quinoline bidentate ligands have been successfully employed in the ATRA of haloalkanes to olefins. These custom-designed catalysts have demonstrated high efficiency and have expanded the scope of photocatalytic ATRA to a broad range of olefins.

| Catalyst System | Reaction | Key Features |

| Copper(II) complexes with quinoline-based ligands | Atom Transfer Radical Addition (ATRA) | In situ catalyst generation; no external reducing agent required; proceeds under white light. |

| Ruthenium complexes with pyridine-quinoline ligands | Atom Transfer Radical Addition (ATRA) | Highly efficient for a broad range of olefins; utilizes visible light. |

| Iron(III) chloride-phenanthroline complex | Quinoline Hydroxyalkylation | Utilizes visible light-driven decarboxylation of carboxylic acids to generate alkyl radicals mdpi.com. |

Role in Self-Assembly and Materials Science Applications

The rigid and planar structure of the quinoline ring, combined with its coordinating nitrogen atom, makes it an excellent building block for the construction of supramolecular assemblies and advanced materials. Quinoline derivatives can participate in non-covalent interactions such as π-π stacking, hydrogen bonding, and metal coordination, leading to the formation of well-ordered structures.

Quinoline-based metal complexes are of significant interest in materials science due to their diverse applications researchgate.net. For example, a new nanoparticle thin film of a quinoline derivative and its copper complex has been synthesized and applied in the fabrication of a solar cell jchps.com. The optical and structural properties of these materials are key to their function.

Furthermore, quinoline derivatives have been shown to form self-assembled monolayers (SAMs) on surfaces like gold. 8-Mercaptoquinoline, for instance, can form a compact SAM on a gold electrode that exhibits selective catalytic activity for the reduction of certain metal ions and the oxidation of biomolecules researchgate.net. This highlights the potential of quinoline-based SAMs in sensor technology and electrocatalysis.

The use of quinoline derivatives in the formation of porous materials is another area of interest acs.org. The incorporation of quinoline moieties into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) can impart specific functionalities, such as catalytic activity or selective guest binding.

| Application Area | Example | Key Properties/Function |

| Solar Cells | Nanoparticle thin film of a quinoline-copper complex | Photoelectrical activity and absorption in the visible region jchps.com. |

| Sensors/Electrocatalysis | Self-assembled monolayer of 8-mercaptoquinoline on gold | Selective catalysis for redox reactions researchgate.net. |

| Supramolecular Chemistry | Metal complexes of quinoline-based ligands | Formation of supramolecular structures through π-π stacking and hydrogen bonding. |

| Porous Materials | Incorporation into MOFs or COFs | Potential for tailored catalytic and binding properties acs.org. |

Conclusion and Future Perspectives in 1 6 Bromoquinolin 2 Yl Ethanone Research

Synthesis of Current Academic Understanding

Current research has established various synthetic routes to quinoline (B57606) derivatives, with the Friedländer synthesis being a prominent and effective method. nih.gov This approach involves the condensation of 2-aminoaryl ketones with carbonyl compounds containing a reactive methylene (B1212753) group, followed by cyclodehydration. nih.gov Variations of this and other classical methods like the Doebner–von Miller, Pfitzinger, and Combes syntheses have been adapted to produce a wide array of substituted quinolines. nih.gov The Knorr synthesis, involving the condensation of β-keto esters with anilines and subsequent cyclization, has also been investigated for the preparation of related bromo-quinolinone structures. researchgate.net Specifically, derivatives of 1-(6-bromoquinolin-2-yl)ethanone have been synthesized and characterized, highlighting the compound's utility as a building block in medicinal chemistry. nih.gov

Identification of Promising Avenues in Synthetic Methodology Development

The development of novel and efficient synthetic methodologies remains a key area of interest. Researchers are continuously seeking to improve existing protocols and discover new catalytic systems to enhance reaction yields, reduce reaction times, and promote environmentally benign conditions. nih.govucsc.edu For instance, the use of Brønsted acid surfactants as catalysts in aqueous media for Friedländer quinoline synthesis has been reported as a new and effective method. nih.gov Furthermore, solvent-free synthetic approaches are gaining traction as an essential strategy in green chemistry. nih.govresearchgate.net The development of one-pot, multi-component reactions represents another promising avenue, offering a streamlined approach to complex quinoline derivatives. researchgate.net These advancements are crucial for the efficient and sustainable production of this compound and its analogs.

Opportunities for Advanced Computational and Theoretical Explorations

Computational chemistry offers powerful tools to investigate the structural and electronic properties of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to explore various molecular properties, including optimized geometry, noncovalent interactions, Hirshfeld surface analysis, nonlinear optical properties, and frontier molecular orbitals. nih.gov Such studies provide valuable insights into the chemical reactivity and potential interaction mechanisms of these compounds. For example, calculating chemical shifts and comparing them with experimental NMR data can help to confirm the structure of newly synthesized molecules. nih.gov These theoretical explorations can guide the rational design of new derivatives with enhanced biological activity or material properties.

Prospects for Novel Catalytic Systems Design

The design of innovative catalytic systems is a frontier in the synthesis of quinoline derivatives. Research into various catalysts, including metal-based nanoparticles (such as silver, titanium, iridium, barium, iron, gold, and nickel), metal-organic frameworks, and even biocatalysts like α-amylase, is expanding the synthetic toolkit. researchgate.net These catalysts can offer improved selectivity, efficiency, and sustainability compared to traditional methods. researchgate.net For instance, palladium-catalyzed reactions have been successfully used for the C-H functionalization of related quinolinone systems. nih.gov Future research will likely focus on developing highly active and reusable catalysts for the synthesis of this compound and its derivatives, further advancing the principles of green chemistry.

Directions for Comprehensive In Vitro Biological Mechanism Elucidation

Derivatives of the quinoline scaffold have shown a wide range of biological activities, including antitubercular, antimicrobial, and anticancer properties. nih.govnih.govnih.gov For example, certain substituted quinolines have exhibited significant activity against Mycobacterium tuberculosis, with some compounds being more potent than existing drugs. nih.gov In the realm of cancer research, analogues of 6-bromo-quinolinones have been investigated as inhibitors of Hsp90, a chaperone protein implicated in tumor progression. nih.gov Future research should focus on elucidating the precise in vitro biological mechanisms of action of this compound derivatives. This includes identifying specific molecular targets, understanding structure-activity relationships (SAR), and evaluating their effects on various cellular pathways. Such studies are essential for the development of new therapeutic agents.

Q & A

Q. Methodological Considerations :

- Cyclization : Use catalysts such as HCl or Lewis acids (e.g., ZnCl₂) to promote annulation.

- Bromination : Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., CCl₄ or DCM) to enhance regioselectivity.

- Yield Factors : Impurities in starting materials, stoichiometric ratios of brominating agents, and reaction time significantly impact yields.

Q. Table 1. Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedländer Annulation | 2-Aminobenzaldehyde, ketone, HCl | 60–70 | |

| Electrophilic Bromination | NBS, AIBN, CCl₄, reflux | 50–65 |

How can researchers resolve discrepancies between experimental and theoretical spectroscopic data for this compound?

Advanced Research Question

Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or tautomerism. For example:

- ¹H NMR : The quinoline proton (H-2) typically resonates at δ 8.3–8.4 ppm, while the acetyl group (CH₃CO) appears as a singlet near δ 2.7 ppm. Deviations may indicate incomplete bromination or residual solvents .

- IR : The carbonyl stretch (C=O) should appear at ~1680 cm⁻¹. Shifts to lower frequencies suggest hydrogen bonding or impurities .

Q. Resolution Strategy :

Cross-validate with mass spectrometry (e.g., m/z = 265 [M⁺] for C₁₁H₈BrNO).

Use 2D NMR (COSY, HSQC) to assign ambiguous signals, particularly in aromatic regions.

Compare with literature data for analogous brominated quinolines .

What strategies are effective in optimizing the regioselectivity of bromination in quinoline derivatives to obtain this compound?

Advanced Research Question

Regioselective bromination at the 6-position is challenging due to competing reactivity at other positions. Key strategies include:

- Directing Groups : The acetyl group at position 2 directs bromination to the para position (C-6) via resonance effects.

- Radical vs. Electrophilic Pathways : Use NBS with a radical initiator (e.g., AIBN) in non-polar solvents (CCl₄) to favor C-6 over C-4 bromination .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions but may slow kinetics.

Q. Example Optimization :

- Reaction : 1-(Quinolin-2-yl)ethanone + NBS (1.2 eq) in CCl₄ at 80°C for 12 hours.

- Outcome : >90% regioselectivity for 6-bromo derivative confirmed by LC-MS .

How should one design experiments to confirm the purity and structural integrity of this compound post-synthesis?

Basic Research Question

Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). A single peak with >95% area indicates high purity.

- Melting Point : Compare experimental values (e.g., 188–189°C) with literature data to detect impurities .

Q. Structural Confirmation :

- Elemental Analysis : Match calculated and observed C/H/N/Br ratios.

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine position) .

What are the key challenges in scaling up the synthesis of this compound from laboratory to pilot-scale, and how can they be addressed?

Advanced Research Question

Challenges :

Exothermic Reactions : Bromination steps may require controlled cooling to prevent runaway reactions.

Purification : Column chromatography is impractical at scale; switch to recrystallization (PE/DCM) or distillation.

Yield Drop : Inefficient mixing or heat transfer in larger reactors reduces yields.

Q. Solutions :

- Process Optimization : Use flow chemistry for bromination to improve heat dissipation.

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.